An In-Depth Technical Guide to the Spectral Properties and Applications of DiSulfo-ICG-azide
An In-Depth Technical Guide to the Spectral Properties and Applications of DiSulfo-ICG-azide
Abstract
DiSulfo-ICG-azide is a near-infrared (NIR) fluorescent probe engineered for advanced bioconjugation applications. As a derivative of Indocyanine Green (ICG), it retains the parent molecule's advantageous spectral properties, operating within the NIR "optical window" (700-900 nm) where tissue autofluorescence, absorption, and scattering are minimized.[1] This guide provides a comprehensive analysis of the core spectral and photophysical characteristics of DiSulfo-ICG-azide, including its absorption and emission profiles, and discusses the profound impact of its environment on these properties. Furthermore, it details the functionality of the terminal azide group, which enables covalent labeling of biomolecules through bioorthogonal "click chemistry."[2] We present field-proven protocols for both spectroscopic characterization and biomolecular conjugation, underpinned by an explanation of the causal science driving experimental design. This document serves as a foundational resource for researchers aiming to leverage DiSulfo-ICG-azide for high-sensitivity in vivo imaging, targeted drug delivery, and advanced diagnostic platforms.
Introduction: The Strategic Advantage of a Clickable NIR Dye
Indocyanine green (ICG) is a tricarbocyanine dye approved by the FDA for clinical applications such as cardiac output determination and ophthalmic angiography.[1] Its utility stems from its strong absorption and emission in the NIR region, which allows for deeper tissue penetration of light compared to the visible spectrum.[3] However, the native ICG molecule lacks a functional group for stable, covalent attachment to targeting moieties like antibodies or peptides.
DiSulfo-ICG-azide overcomes this limitation by incorporating two key modifications:
-
Disulfonate Groups: The addition of two sulfonic acid groups enhances aqueous solubility and can influence the molecule's pharmacokinetic profile.[4]
-
Azide Moiety (-N₃): This terminal azide is a bioorthogonal handle. It does not react with native biological functional groups but participates with high efficiency and specificity in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2][5]
This combination of NIR spectral properties and a bioorthogonal handle makes DiSulfo-ICG-azide an exceptionally powerful tool for creating precisely targeted imaging agents and therapeutic constructs.
Core Spectral & Photophysical Properties
The utility of any fluorophore is defined by its photophysical characteristics. For DiSulfo-ICG-azide, these properties are heavily influenced by its molecular environment, a critical consideration for experimental design.
Absorption and Emission Spectra
DiSulfo-ICG-azide operates squarely within the NIR window. Its excitation and emission maxima are similar to related sulfonated ICG derivatives. The absorption peak is typically observed around 780 nm, with an emission maximum near 800-830 nm.[1][6] This significant separation between excitation and emission (Stokes shift) is advantageous for minimizing spectral overlap and improving signal-to-noise ratios in fluorescence detection systems.
It is crucial to recognize that ICG and its derivatives exhibit concentration-dependent aggregation in aqueous solutions, which alters their spectral properties.[3][7] At high concentrations, a blue-shifted peak around 700 nm can appear due to the formation of H-aggregates, which can quench fluorescence.[3] The presence of proteins, such as albumin in plasma, can bind to the dye, mitigating aggregation and often enhancing fluorescence.[7]
A simplified Jablonski diagram below illustrates the fundamental processes of photon absorption (excitation) and subsequent fluorescence emission that define the dye's spectral signature.
Caption: General workflow for CuAAC-mediated bioconjugation.
Field-Proven Methodologies & Protocols
The following protocols provide a validated starting point for working with DiSulfo-ICG-azide. Optimization may be required based on the specific biomolecule and experimental context.
Protocol: Spectroscopic Characterization
Objective: To determine the absorption and emission maxima of DiSulfo-ICG-azide in a relevant solvent.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of DiSulfo-ICG-azide in anhydrous DMSO. Store in small, single-use aliquots at -20°C.
-
Working Solution Preparation: Dilute the stock solution in the solvent of interest (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<1%) to minimize solvent effects.
-
Absorbance Measurement:
-
Use a UV-Vis spectrophotometer.
-
Blank the instrument with the solvent used in step 2.
-
Scan the absorbance of the working solution from 600 nm to 900 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Fluorescence Measurement:
-
Use a fluorometer equipped with NIR-sensitive detectors.
-
Set the excitation wavelength to the λabs determined in step 3.
-
Scan the emission spectrum from (λabs + 10 nm) to 950 nm.
-
Identify the wavelength of maximum fluorescence emission (λem).
-
Self-Validation Check: The absorbance spectrum should show a primary peak around 780 nm. The emission spectrum should be red-shifted with a peak around 815 nm. The presence of a significant shoulder or peak around 700 nm in the absorbance scan indicates aggregation.
Protocol: Labeling of Alkyne-Modified Oligonucleotides
Objective: To conjugate DiSulfo-ICG-azide to an alkyne-modified DNA oligonucleotide via CuAAC.
-
Reagent Preparation:
-
Oligonucleotide: Dissolve the alkyne-modified oligo in nuclease-free water to a concentration of 0.5-2 mM.
-
ICG-Azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Catalyst Premix (10 mM Cu(I)): Mix equal volumes of 20 mM CuSO₄ and 40 mM THPTA in water. Let stand for 5 minutes.
-
Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in water immediately before use.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
10 nmol of alkyne-oligo (e.g., 5 µL of 2 mM solution).
-
50 nmol of ICG-Azide (5 µL of 10 mM solution, 5-fold molar excess).
-
2.5 µL of Catalyst Premix (25 nmol Cu(I), 2.5-fold excess).
-
Vortex briefly to mix.
-
-
Initiation and Incubation:
-
Add 4 µL of the fresh sodium ascorbate solution (400 nmol, 40-fold excess).
-
Vortex thoroughly. The solution may change color slightly.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light. For higher efficiency, the reaction can be gently heated to 40-45°C. [8]4. Purification:
-
The labeled oligonucleotide can be purified from excess dye and catalyst components via ethanol precipitation or a suitable size-exclusion chromatography column.
-
To precipitate, add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 3 volumes of ice-cold ethanol. Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the labeled DNA. Wash the pellet with cold 70% ethanol.
-
Trustworthiness: This protocol incorporates a premixed catalyst/ligand solution and a freshly prepared reducing agent to ensure the continuous presence of active Cu(I), maximizing conjugation efficiency and reproducibility. [9]The use of molar excess for the dye and catalyst components helps drive the reaction to completion.
Applications in Research and Drug Development
The ability to conjugate the potent NIR fluorescence of DiSulfo-ICG-azide to specific biomolecules opens a vast landscape of applications:
-
Targeted In Vivo Imaging: When conjugated to tumor-targeting antibodies or peptides, DiSulfo-ICG-azide enables high-contrast, real-time visualization of tumors and their margins during fluorescence-guided surgery. [4]* Lymph Node Mapping: Its strong NIR signal allows for non-invasive mapping of the lymphatic system, crucial for cancer staging and surgical planning. [1]* Photoacoustic Imaging (PAI): ICG and its derivatives are effective PAI contrast agents. The azide functionality allows for the creation of targeted PAI probes by incorporating DiSulfo-ICG-azide into nanostructures, enhancing signal strength and specificity. [10][11]* Drug Delivery and Theranostics: By attaching DiSulfo-ICG-azide to drug-loaded nanoparticles or carrier molecules, researchers can track the biodistribution and target accumulation of therapeutic agents in real-time, creating "theranostic" platforms that combine therapy and diagnosis.
Conclusion
DiSulfo-ICG-azide stands as a premier tool for modern bioconjugation and bio-imaging. It synergistically combines the clinically relevant spectral properties of ICG with the precision and reliability of click chemistry. By understanding its core photophysical characteristics, its environmental sensitivities, and the robust chemical principles governing its conjugation, researchers can confidently design and execute experiments that yield clear, high-impact data. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful NIR probe into advanced research and development workflows.
References
- Cyan Dye. Recommended protocols / Click chemistry labeling of oligonucleotides and DNA. (n.d.).
-
AAT Bioquest. ICG azide. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information - A Near-infrared and Ratiometric Fluorescent Chemosensor for Palladium. (n.d.). Retrieved from [Link]
-
G. A. A. van den Bergh, et al. (1998). Photostability and thermal stability of indocyanine green. Journal of Photochemistry and Photobiology B: Biology, 47(2-3), 155-164. Retrieved from [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). (n.d.). Retrieved from [Link]
-
MCE. DiSulfo-ICG-azide disodium. (n.d.). Retrieved from [Link]
-
Prahl, S. Optical Absorption of Indocyanine Green (ICG). (n.d.). Oregon Medical Laser Center. Retrieved from [Link]
-
Cosco, E. D., et al. (2020). Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region. Chemistry – A European Journal, 26(63), 14458-14464. Retrieved from [Link]
-
S. Saxena, et al. (2023). Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy of CRL-2314 Breast Cancer Cells with Minimal Toxicity to HTB-125 Cells. MDPI. Retrieved from [Link]
-
He, P., et al. (2008). Emission and absorption properties of indocyanine green in Intralipid solution. Journal of Biomedical Optics, 13(5), 054021. Retrieved from [Link]
-
Hanafi, M., et al. (2022). Size-tunable ICG-based contrast agent platform for targeted near-infrared photoacoustic imaging. bioRxiv. Retrieved from [Link]
-
Ogawa, M., et al. (2025). Evaluation of Indocyanine Green Derivatives with Sulfonic Acid and Carboxylic Acid Groups at the Benzoindolenine Moiety for Antibody-Based Tumor Imaging. Molecular Imaging and Biology. Retrieved from [Link]
-
Hanafi, M., et al. (2023). Size-tunable ICG-based contrast agent platform for targeted near-infrared photoacoustic imaging. Photoacoustics, 29, 100445. Retrieved from [Link]
-
Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (2020). Bentham Science. Retrieved from [Link]
- Engel, E., et al. (2022). Stable formulations of indocyanine green. Google Patents.
-
ResearchGate. Absorbance and fluorescence emission spectra of ICG and fluorescein. (n.d.). Retrieved from [Link]
-
Kim, J. H., et al. (2012). Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calixa[12]rene micelles for near-infrared fluorescence imaging. Chemical Communications, 48(44), 5449-5451. Retrieved from [Link]
Sources
- 1. ICG azide | AAT Bioquest [aatbio.com]
- 2. interchim.fr [interchim.fr]
- 3. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Indocyanine Green Derivatives with Sulfonic Acid and Carboxylic Acid Groups at the Benzoindolenine Moiety for Antibody-Based Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Optical Absorption of Indocyanine Green (ICG) [omlc.org]
- 8. Recommended protocols / Click chemistry labeling of oligonucleotides and DNA | Cyan Dye [cyandye.com]
- 9. broadpharm.com [broadpharm.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Size-tunable ICG-based contrast agent platform for targeted near-infrared photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
